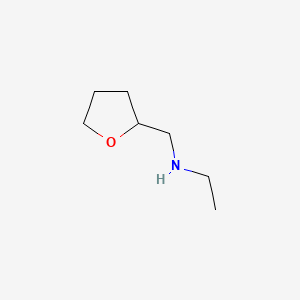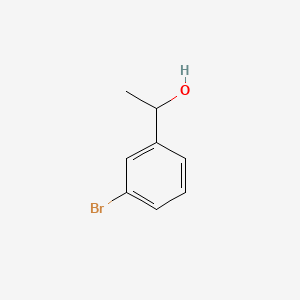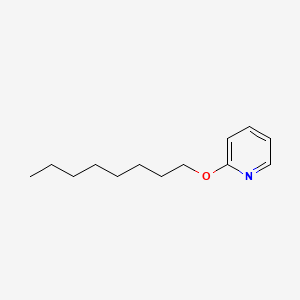
Histidylglycine
Overview
Description
Histidylglycine (His-Gly) is a dipeptide formed from L-histidine and glycine residues . It has a role as a metabolite and is a natural product found in Homo sapiens .
Synthesis Analysis
The synthesis of Histidylglycine and its derivatives involves both classical solution methods and solid-phase peptide synthesis . The natural tripeptide glycyl-L-histidyl-L-lysine (GHK) was first isolated by Pickart and Thaler . GHK is liberated from extracellular matrix proteins, especially the α-II chain of collagen .Molecular Structure Analysis
The molecular formula of Histidylglycine is C8H12N4O3 . Its molecular weight is 212.21 g/mol . The IUPAC name is 2-[[ (2 S)-2-amino-3-(1 H -imidazol-5-yl)propanoyl]amino]acetic acid .Physical And Chemical Properties Analysis
Histidylglycine has a density of 1.4±0.1 g/cm3 . Its boiling point is 687.4±55.0 °C at 760 mmHg . The molar refractivity is 50.9±0.3 cm3 . It has 7 H bond acceptors and 5 H bond donors .Scientific Research Applications
Neurodegenerative Disease Research
L-His-Gly has been studied for its potential role in neuroprotection and neuroregeneration . It has shown promise in preventing protein aggregation and cell death induced by metal ions like copper and zinc, which are common features of neurodegenerative diseases . This suggests that L-His-Gly could be a valuable compound in developing treatments for conditions such as Alzheimer’s and Parkinson’s disease.
Biochemical Metal Ion Binding
The dipeptide has been utilized to study the binding of metals such as copper, nickel, and zinc . Its imidazole-containing structure makes it an interesting subject for understanding how proteins and peptides interact with metal ions, which is crucial for various biochemical processes.
Pharmaceutical Development
In pharmaceutical research, L-His-Gly is being explored for its cytoprotective properties . It has demonstrated the ability to reduce copper redox activity and prevent cell death in vitro, which could lead to the development of new drugs for treating diseases related to metal toxicity .
Medical Nutrition Therapy
L-His-Gly is being investigated for its therapeutic potential in medical nutrition. Histidine, one of its constituent amino acids, plays a significant role in health and disease, suggesting that L-His-Gly could be used as a supplement in various conditions, including metabolic syndrome, diabetes, and inflammatory diseases .
Wound Healing and Anti-Aging
The peptide has been characterized for its use in wound healing and anti-aging . Studies have focused on its physicochemical properties to support the development of formulations for effective topical delivery, which could benefit cosmetic and dermatological applications .
Environmental Remediation
Lastly, L-His-Gly’s metal-binding properties may have applications in environmental remediation . By binding to heavy metals, it could potentially be used to remove contaminants from water and soil, contributing to environmental clean-up efforts .
Safety and Hazards
properties
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVKHSJGDMDLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316910 | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Histidylglycine | |
CAS RN |
2578-58-7 | |
| Record name | Histidylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Histidylglycine?
A1: Histidylglycine has a molecular formula of C8H12N4O3 and a molecular weight of 212.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Histidylglycine?
A2: Researchers frequently employ proton nuclear magnetic resonance (1H NMR) [, , , , , , , , ] and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, ] to analyze His-Gly's structure and conformational behavior in solution. Additionally, infrared (IR) spectroscopy [] helps identify specific functional groups and their interactions, particularly in the context of metal complexation.
Q3: How does the ionization state of Histidylglycine influence its conformation?
A3: The conformation of His-Gly is highly dependent on pH, as the ionization states of the carboxyl, imidazole, and amino groups impact the rotamer distribution of the histidyl side chain and the overall molecule. [] These conformational changes can significantly influence its interactions with metal ions and other molecules.
Q4: Why is Histidylglycine of particular interest in the context of metal complexation?
A4: His-Gly exhibits notable metal-binding properties due to the presence of multiple potential donor atoms within its structure, including the imidazole nitrogen of histidine, the amino nitrogen, and the carboxyl oxygen. This makes it a valuable model for studying metal-peptide interactions relevant to biological systems. [, , , , , , , , , , ]
Q5: How does the coordination mode of Histidylglycine with copper(II) ions vary with pH?
A5: In acidic conditions, His-Gly typically coordinates to Cu(II) through the amino and imidazole nitrogen atoms. As the pH increases, deprotonation of the peptide amide group occurs, enabling the formation of dimeric species where Cu(II) interacts with multiple His-Gly molecules through various nitrogen and oxygen atoms. [, , , , , ]
Q6: Can you describe the structure of the large copper(II)-Histidylglycine complex observed in solution?
A6: Small-angle X-ray scattering studies reveal a large copper(II)-His-Gly complex with a molecular weight of approximately 9000 Daltons in solution. [, ] This complex is thought to be an oblate ellipsoid containing about 10% water and is structurally similar to the three-dimensional network observed in the crystalline state. []
Q7: What is the role of the ε-amino group of lysine in the copper(II) complexation of Gly-His-Lys?
A7: The presence of the ε-amino group in glycyl-L-histidyl-L-lysine (Gly-His-Lys) significantly enhances the stability constants of its Cu(II) complexes compared to those formed by Gly-His or glycyl-L-histidylglycine (Gly-His-Gly). [] This highlights the impact of even slight modifications in the peptide sequence on metal binding properties.
Q8: How does the coordination mode of Histidylglycine influence its hydrolytic cleavage by palladium(II) complexes?
A8: Research shows that the hydrolytic cleavage of His-Gly by palladium(II) complexes is highly dependent on the peptide's coordination mode. While tridentate coordination through the imidazole, amide, and amino nitrogen atoms hinders hydrolysis, bidentate coordination through the imidazole and amino nitrogen atoms or monodentate coordination through the imidazole nitrogen atom can promote cleavage. []
Q9: How do nickel(II)-ethylenediamine/histamine complexes with Histidylglycine interact with DNA?
A9: Studies have demonstrated that Ni(II)-ethylenediamine-His-Gly and Ni(II)-histamine-His-Gly complexes can bind to DNA, with intrinsic binding constants in the range of 280-420 M-1. [] These complexes have also been shown to induce hydrolytic cleavage of DNA, suggesting their potential as artificial nucleases.
Q10: What are some potential applications of Histidylglycine and its metal complexes?
A10: Due to their metal-binding properties and ability to interact with biomolecules like DNA, His-Gly and its metal complexes hold promise for various applications. These include their use as models for understanding metalloenzyme active sites, developing artificial nucleases for gene editing or therapeutic purposes, and designing metal-based drugs with improved bioavailability and targeting capabilities. [, , ]
Q11: What are some future directions in the research of Histidylglycine?
A11: Further research on His-Gly could explore the impact of different metal ions on its structure and function, investigate its interactions with other biomolecules beyond DNA, and develop novel analytical methods for its detection and quantification in complex biological samples. Additionally, exploring the use of computational chemistry and molecular modeling could provide valuable insights into the design and optimization of His-Gly-based compounds with enhanced properties for specific applications. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



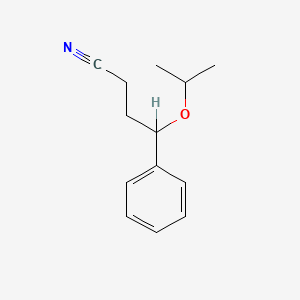
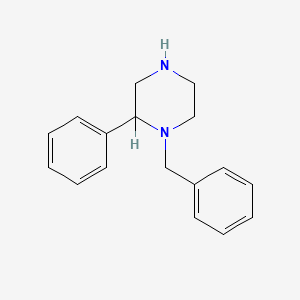


![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)
